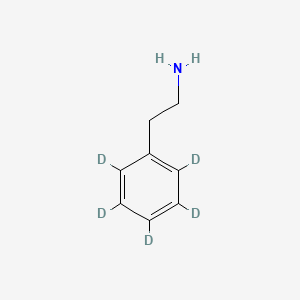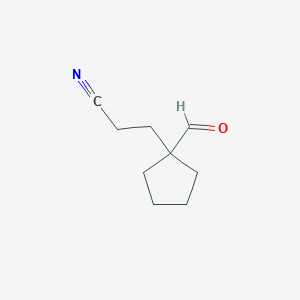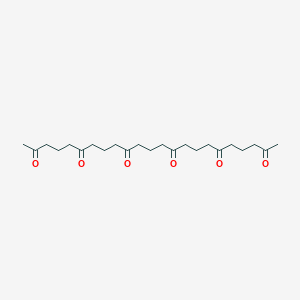
2,4-Dichloro-8-methylquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-8-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6Cl2N2 It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-methylquinoline-3-carbonitrile typically involves the reaction of 2,4-dichloroaniline with 3-cyanopyridine under specific conditions. Common catalysts used in these reactions include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
2,4-Dichloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, alkylating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various halogenated or alkylated quinoline compounds.
科学的研究の応用
2,4-Dichloro-8-methylquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which have various applications in organic synthesis and materials science.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2,4-Dichloro-8-methylquinoline-3-carbonitrile can be compared with other similar compounds, such as:
2,6-Dichloro-8-methylquinoline-3-carbonitrile: This compound has a similar structure but with chlorine atoms at different positions, which may result in different chemical and biological properties.
2,4-Dichloroquinoline-3-carbaldehyde:
8-Methylquinoline-3-carbonitrile: This compound lacks the chlorine atoms, which may influence its chemical behavior and biological activity.
特性
分子式 |
C11H6Cl2N2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC名 |
2,4-dichloro-8-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-3-2-4-7-9(12)8(5-14)11(13)15-10(6)7/h2-4H,1H3 |
InChIキー |
DCGGTWFWQNZPBY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)
![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)
![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)

![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)




![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)



